L-Seryl-L-tyrosylglycine
Description
Properties
CAS No. |
52885-19-5 |
|---|---|
Molecular Formula |
C14H19N3O6 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N3O6/c15-10(7-18)13(22)17-11(14(23)16-6-12(20)21)5-8-1-3-9(19)4-2-8/h1-4,10-11,18-19H,5-7,15H2,(H,16,23)(H,17,22)(H,20,21)/t10-,11-/m0/s1 |
InChI Key |
FHXGMDRKJHKLKW-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: L-serine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: L-tyrosine is coupled to the L-serine on the resin using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection and coupling: The protecting group on L-tyrosine is removed, and glycine is coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Solution-phase synthesis involves the stepwise addition of amino acids in a solution, followed by purification steps to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The hydroxyl group of serine or tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Modified peptides with substituted hydroxyl groups.
Scientific Research Applications
L-Seryl-L-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in neuroprotection and as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. For example, L-serine and L-tyrosine residues can interact with enzymes and receptors, modulating their activity. The peptide may also influence cellular processes such as protein synthesis, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
The following table highlights structural analogues of Ser-Tyr-Gly, emphasizing sequence variations and functional implications:
Key Observations :
- Chain Length : Ser-Tyr-Gly’s tripeptide structure lacks the complexity of longer peptides (e.g., hexapeptides in ), which often exhibit higher bioactivity due to conformational flexibility .
- Cyclization : Cyclic peptides () show enhanced metabolic stability compared to linear tripeptides like Ser-Tyr-Gly .
Functional Analogues
- N-Acetyl-L-seryl-L-tyrosyl-L-seryl... In contrast, Ser-Tyr-Gly lacks reported acute toxicity data, suggesting lower hazard .
- L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine (CAS: 823233-47-2): Contains methionine and isoleucine, enhancing hydrophobicity. Used in hormone mimetics, unlike Ser-Tyr-Gly’s research focus on stability .
Research Findings and Data Tables
Solubility and Stability
| Compound | Solubility (Water) | Stability (pH 7.4, 25°C) | Key Finding |
|---|---|---|---|
| Ser-Tyr-Gly | 25 mg/mL | >24 hours | Stable under physiological conditions |
| Cyclo(glycyl-L-seryl-L-prolyl) | 5 mg/mL | >72 hours | Superior stability due to cyclization |
| L-Arginylglycyl-L-tyrosyl... | 10 mg/mL | 12 hours | Degrades via hydrolysis at basic pH |
Bioactivity
- Ser-Tyr-Gly: Limited direct bioactivity reported; primarily a model for peptide bond studies.
- L-Arginylglycyl-L-tyrosyl-L-seryl...
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
